Hydrogen Bond Donor Profile: Complete Donor Ablation vs. NH-Parent Triazole
5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole possesses zero hydrogen bond donors (HBD = 0), in contrast to its direct NH analog 3-phenyl-5-methyl-1H-1,2,4-triazole, which carries one N–H donor (HBD = 1). This complete donor ablation eliminates the capacity for hydrogen bond donation while retaining four HBA sites, yielding a pure acceptor pharmacophore . The absence of HBD functionality directly impacts membrane permeability predictions and target-binding pharmacophore models relative to any NH-containing comparator.
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 3-Phenyl-5-methyl-1H-1,2,4-triazole: HBD = 1 (N–H); 1-Tosyl-1H-1,2,4-triazole: HBD = 0 |
| Quantified Difference | ΔHBD = −1 vs. NH parent; matched HBD = 0 vs. simpler tosyl analog |
| Conditions | Computed drug-likeness descriptors; standard XLogP3 / TPSA methodology |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, a zero-HBD triazole scaffold is essential when hydrogen bond donor capacity must be eliminated to avoid undesired off-target interactions or to meet specific pharmacokinetic design criteria.
